(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Description
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.397. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .
Mode of Action
The compound interacts with its targets through a process of controlled hydroxylation . This interaction results in the production of hydroxylated diterpene derivatives . These derivatives inhibit sphingolipid biosynthesis in herbivores, thereby providing a defensive function for the plant .
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway in herbivores . The hydroxylated diterpene derivatives produced by the compound’s interaction with its targets inhibit this pathway, leading to a decrease in sphingolipid production . This inhibition disrupts the normal functioning of the herbivores, providing a defensive advantage to the plant .
Pharmacokinetics
The compound’s ability to inhibit sphingolipid biosynthesis in herbivores suggests that it is likely absorbed and metabolized to some extent by these organisms .
Result of Action
The result of the compound’s action is a decrease in sphingolipid production in herbivores, leading to disruptions in their normal functioning . This provides a defensive advantage to the plant, allowing it to avoid herbivory .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzofuran derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structural features, including its benzofuran rings and hydroxyl groups .
Cellular Effects
It may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one at different dosages in animal models have not been reported .
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-18-8-7-16-21(25)20(12-15-11-14-5-1-2-6-19(14)26-15)27-22(16)17(18)13-23-9-3-4-10-23/h1-2,5-8,11-12,24H,3-4,9-10,13H2/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULMPQMAVSEZST-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.